molecular formula C20H16FN3O3 B3013182 N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941953-85-1

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide

Cat. No.: B3013182
CAS No.: 941953-85-1
M. Wt: 365.364
InChI Key: STPFXLOXHDSINC-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carbamoylphenyl group and a fluorophenylmethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the carbamoylphenyl group: This step often involves the use of a carbamoyl chloride derivative in the presence of a base.

    Addition of the fluorophenylmethyl group: This can be done via a Friedel-Crafts alkylation reaction using a fluorophenylmethyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
  • N-(4-carbamoylphenyl)-1-[(3-bromophenyl)methyl]-6-oxopyridine-3-carboxamide
  • N-(4-carbamoylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide

Uniqueness

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-16-3-1-2-13(10-16)11-24-12-15(6-9-18(24)25)20(27)23-17-7-4-14(5-8-17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPFXLOXHDSINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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